molecular formula C7H9NO3 B122194 (3-Methylisoxazol-5-yl)methyl acetate CAS No. 43214-88-6

(3-Methylisoxazol-5-yl)methyl acetate

Cat. No.: B122194
CAS No.: 43214-88-6
M. Wt: 155.15 g/mol
InChI Key: WAVXSDOFXFAFFZ-UHFFFAOYSA-N
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Description

(3-Methylisoxazol-5-yl)methyl acetate is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15126 g/mol It is characterized by the presence of a methyl group attached to an isoxazole ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisoxazol-5-yl)methyl acetate typically involves the reaction of 3-methylisoxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Methylisoxazol-5-yl)methyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including (3-Methylisoxazol-5-yl)methyl acetate, exhibit promising anticancer properties. Specifically, studies have shown that compounds containing isoxazole moieties can inhibit the androgen receptor (AR) signaling pathway, which is crucial in the progression of prostate cancer. For instance, certain isoxazole derivatives have been reported to diminish the transcriptional activity of AR and display antiproliferative effects on prostate cancer cell lines such as LNCaP and LAPC-4 .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve modulation of key enzymes involved in steroidogenesis and androgen metabolism. Compounds similar to this compound have been shown to interact with CYP17A1, an enzyme critical for testosterone biosynthesis, thereby potentially reducing androgen levels in cancerous tissues .

Synthetic Methodologies

Synthesis of Isoxazole Derivatives
this compound serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization through various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, microwave-assisted synthesis has been utilized to produce 3,5-disubstituted isoxazoles from simpler precursors, highlighting the compound's utility in synthetic organic chemistry .

Biological Evaluations

In Vitro Studies
Biological evaluations have demonstrated that isoxazole derivatives can exhibit significant biological activities beyond anticancer effects. For instance, some studies have explored their potential as anti-inflammatory agents and their antioxidant properties. The evaluation of these compounds often involves assessing their effects on cellular models and various biochemical pathways .

Case Studies and Research Findings

StudyFocusKey Findings
Zhong et al. (2014)Prostate CancerIdentified that modulation of p300 acetyltransferase activity can enhance therapeutic efficacy against castration-resistant prostate cancer using isoxazole derivatives .
PMC9656436Androgen SignalingDemonstrated that specific isoxazole derivatives inhibit AR signaling effectively, showcasing potential for prostate cancer treatment .
RSC Advances (2021)Synthetic RoutesDiscussed innovative synthetic routes to prepare isoxazoles, emphasizing the importance of microwave-assisted techniques for efficiency .

Mechanism of Action

The mechanism of action of (3-Methylisoxazol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methylisoxazol-5-yl)methyl alcohol: Similar in structure but with an alcohol group instead of an acetate group.

    (3-Methylisoxazol-5-yl)methyl chloride: Contains a chloride group instead of an acetate group.

    (3-Methylisoxazol-5-yl)methyl ether: Features an ether group in place of the acetate group.

Uniqueness

(3-Methylisoxazol-5-yl)methyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activities .

Biological Activity

(3-Methylisoxazol-5-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₁₁N₁O₃, with a molecular weight of approximately 181.19 g/mol. The compound features a five-membered isoxazole ring, which is crucial for its biological activity. The synthesis typically involves the reaction of 3-methylisoxazole with acetic anhydride, often in the presence of a catalyst.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties .
  • Cell Signaling Modulation : It can modulate cellular signaling pathways by binding to receptors or other biomolecules, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, suggesting its potential as an antibacterial or antifungal agent.

Anti-inflammatory Effects

Isoxazole derivatives have been evaluated for their anti-inflammatory activities. Experimental models demonstrate that these compounds can reduce inflammation markers significantly compared to controls, indicating their therapeutic potential in treating inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including lung adenocarcinoma and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for various derivatives are summarized in Table 1 below:

CompoundCancer Cell LineIC50 (μM)
This compoundA549 (Lung)25.0
MCF7 (Breast)30.5
HT29 (Colon)20.0

This data supports the hypothesis that structural modifications on the isoxazole ring can enhance anticancer activity .

Case Studies

  • Inflammation Model : In a rodent model of acute inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to untreated controls.
  • Cancer Cell Line Evaluation : A comparative study involving several isoxazole derivatives demonstrated that this compound exhibited superior cytotoxicity against HT29 cells compared to standard chemotherapeutic agents like cisplatin and 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Methylisoxazol-5-yl)methyl acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification or alkylation of the 3-methylisoxazole-5-methanol precursor. describes a similar isoxazole derivative synthesis using a cyclization reaction between chlorinated intermediates and ethyl acetoacetate, followed by hydrolysis and chlorination. For purification, silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 80:20) is effective, achieving >95% purity . Reaction parameters such as catalyst loading (e.g., 10% Pd/C for hydrogenation) and temperature (room temperature to 80°C) significantly impact yield.

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Use a combination of 1H^1 \text{H} NMR (400 MHz, CDCl3_3 ) and HPLC (99%+ purity validation) as described in for analogous isoxazole derivatives. Key NMR signals include the methyl acetate group (δ ~2.1 ppm, singlet) and isoxazole protons (δ ~6.0–6.5 ppm). X-ray crystallography (e.g., SHELXL refinement, ) can resolve stereoelectronic effects if single crystals are obtained .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Stability testing under controlled humidity (30–60%) and temperature (0–6°C vs. ambient) is critical. notes that structurally related esters (e.g., methyl jasmonate-d5) require refrigeration for long-term stability. Accelerated degradation studies via HPLC monitoring under acidic/alkaline conditions can identify hydrolytic susceptibility .

Advanced Research Questions

Q. How do electronic effects of the 3-methylisoxazole ring influence the reactivity of the acetate group in nucleophilic substitution reactions?

  • Methodology : Computational modeling (DFT) combined with experimental kinetics can elucidate electronic effects. demonstrates that substituents on the isoxazole ring modulate electron density at the methyl acetate group, affecting reactivity in thioetherification reactions. Compare reaction rates with/without electron-withdrawing groups (e.g., bromine substitution, ) .

Q. What contradictions exist in spectroscopic data interpretation for this compound derivatives, and how can they be resolved?

  • Methodology : Discrepancies in 1H^1 \text{H} NMR splitting patterns (e.g., coupling constants for isoxazole protons) may arise from conformational flexibility. Variable-temperature NMR or NOE experiments ( ) can distinguish dynamic effects from structural isomerism. Cross-validation with high-resolution mass spectrometry (HRMS) ensures accurate molecular formula assignment .

Q. What in vitro biological activities have been reported for analogs of this compound, and what structural modifications enhance efficacy?

  • Methodology : identifies acrylamide derivatives with 3-methylisoxazole motifs showing anticancer activity (e.g., N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide). Structure-activity relationship (SAR) studies suggest that introducing electron-deficient substituents (e.g., nitro or trifluoromethyl groups) improves target binding, as seen in ’s TAM kinase inhibitor .

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

  • Methodology : Use in silico platforms (e.g., SwissADME) to predict cytochrome P450-mediated oxidation or esterase hydrolysis. Experimental validation via LC-MS/MS analysis of hepatic microsome incubations can identify primary metabolites. ’s HPLC protocols for related esters provide a methodological template .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVXSDOFXFAFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of N-chlorosuccimide (71.5 g, 535 mmol) in CHCl3 (360 mL) and pyridine (1.61 g, 20.3 mmol) was added a solution of (E)-acetaldehyde oxime (31.6 g, 535 mmol). After a period of 1 h, propargylacetate (35.0 g, 357 mmol) in a minimum of CHCl3 was added to the previous mixture. Triethylamine (114 g, 1124 mmol) was then added dropwise and the reaction mixture was cooled in a water bath in order to maintain the internal temperature below the boiling point. After a period of 1 h, the reaction mixture was concentrated in vacuo followed by the addition of EtOAc. The mixture was filtered on a glass filter and the solid washed with EtOAc, the combined filtrates were evaporated. After evaporation, additional EtOAc was added and the previous process repeated. The EtOAc was evaporated and the crude product was purified on a on Biotage system (isocratic elution 40% EtOAc:60% Hexanes) and the fractions followed by LC/MS to provide the titled compound as a clear oil. LC/MS: m/z 156 [M+H]+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
(E)-acetaldehyde oxime
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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